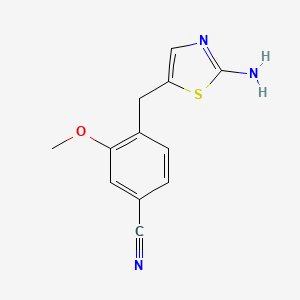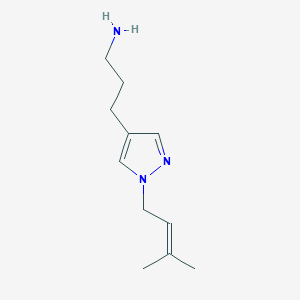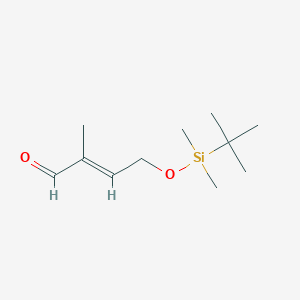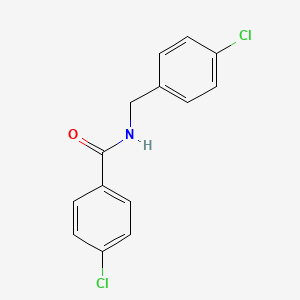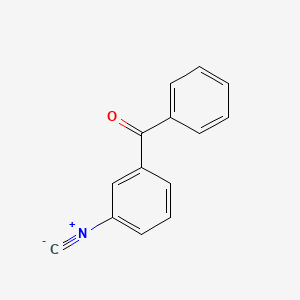![molecular formula C11H11BrN2 B13342457 6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13342457.png)
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole precursor. One common method is the bromination of 1-hydroxyimidazole derivatives using bromine in acetic acid, which selectively brominates the 2-position of the imidazole ring . The reaction conditions often include the use of a solvent mixture such as acetic acid, methanol, and dimethylformamide to improve the yield and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiangiogenic, and antioxidant compounds.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a pharmacological agent.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
作用機序
The mechanism of action of 6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and proteins involved in critical biological pathways. For example, they can act as inhibitors of tubulin polymerization, which is essential for cell division, making them potential anticancer agents . The presence of the bromine atom and the cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical properties.
6-Bromo-1H-benzo[d]imidazole: Similar structure but without the cyclopropylmethyl group.
2-(Cyclopropylmethyl)-1H-benzo[d]imidazole: Similar structure but without the bromine atom.
Uniqueness
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
6-bromo-2-(cyclopropylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-3-4-9-10(6-8)14-11(13-9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |
InChIキー |
LZOJBABCYGADFT-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=NC3=C(N2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


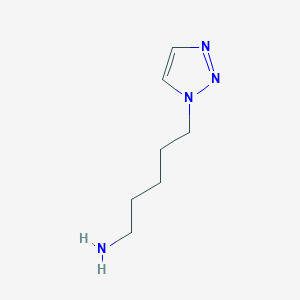

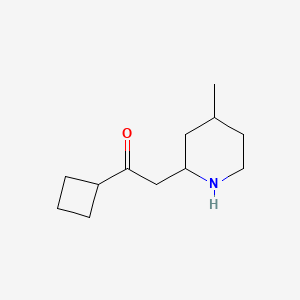

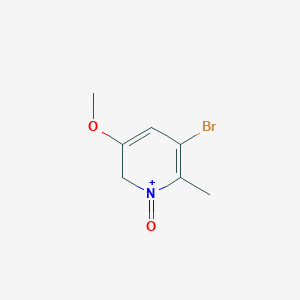
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
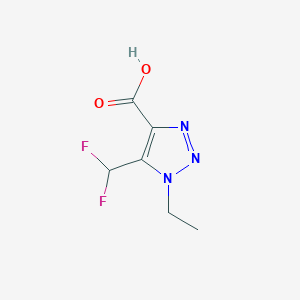
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
